SHP-141
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SHP-141 is a topical formulation containing the histone deacetylase (HDAC) inhibitor with potential antineoplastic activity. Upon cutaneous administration, this compound selectively binds to and inhibits HDAC, resulting in an accumulation of highly acetylated histones in the skin (dermis and epidermis), the induction of chromatin remodeling, and the selective transcription of tumor suppressor genes. These events may result in the inhibition of tumor cell division and the induction of tumor cell apoptosis. HDACs, upregulated in many tumor cell types, are a family of metalloenzymes responsible for the deacetylation of chromatin histone proteins. Topical administration of this compound allows for high concentrations of this agent locally while minimizing systemic toxicity.
科学的研究の応用
Process Development in Cancer Treatment
SHP-141, a hydroxamic acid-based inhibitor of histone deacetylase enzymes, is developed for treating cutaneous T-cell lymphoma. The synthesis of this compound involves complex processes including acylation and hydroxamic acid formation, which are critical for its clinical application (Deng et al., 2016).
This compound and Prostate Cancer
miR-141, associated with the progression of prostate cancer, modulates androgen receptor transcriptional activity through targeting the small heterodimer partner protein. This indicates a potential therapeutic application of this compound in prostate cancer treatment (Xiao et al., 2012).
SHP in Energy Transfer and Cooling Systems
SHP (Sorption Heat Pipe) is used in space and ground applications, combining heat and mass transfer with sorption phenomena for enhanced performance. This technology is crucial in applications like spacecraft thermal control and electronic components cooling (Vasiliev, 2005).
Role in Nuclear Receptor Signaling
SHP functions as a negative regulator in nuclear receptor signaling pathways, interacting with various receptors including thyroid and estrogen receptors. This provides insights into SHP's role in regulating cellular functions and potential therapeutic applications (Seol et al., 1996).
Therapeutic Potential in Liver Cancer
SHP, or the Small Heterodimer Partner, exhibits an antitumor role in liver cancer development by inhibiting cellular growth. Its regulation of mitochondrial activity highlights its potential as a therapeutic target in cancer treatment (Zhang et al., 2010).
This compound in Metabolic Diseases
SHP plays a significant role in cholesterol, lipid, and glucose metabolism. Its function as a regulator in these pathways suggests its potential as a therapeutic target in metabolic diseases, including diabetes and obesity (Kim et al., 2010).
SHP in Glucocorticoid Signaling
SHP acts as a corepressor in glucocorticoid signaling, potentially modulating hepatic glucocorticoid action. This suggests its role in the regulation of inflammatory responses and may have implications in treating inflammatory diseases (Borgius et al., 2002).
特性
分子式 |
C16H20Cl3N5 |
---|---|
SMILES |
Unknown |
外観 |
Solid powder |
同義語 |
SHP-141; SHP 141; SHP141.; Unknown |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。